molecular formula C24H23N3O3S2 B2793265 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide CAS No. 313223-46-0

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide

Cat. No.: B2793265
CAS No.: 313223-46-0
M. Wt: 465.59
InChI Key: CXBGZIVTKVJBGQ-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide is a complex organic compound characterized by its benzothiazole and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide typically involves multiple steps, starting with the formation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) and dimethylformamide (DMF).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its benzothiazole core is particularly useful in the development of new materials and catalysts.

Biology: In biological research, N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide has shown potential as an antibacterial and antifungal agent. Its ability to disrupt microbial cell membranes makes it a candidate for developing new therapeutic agents.

Medicine: The compound's biological activity has led to its exploration as a potential drug candidate. Its interactions with various molecular targets suggest it could be used in the treatment of infections and other diseases.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it valuable in the creation of high-performance materials.

Mechanism of Action

The mechanism by which N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide exerts its effects involves its interaction with specific molecular targets. The benzothiazole core is known to bind to enzymes and receptors, disrupting their normal function. This can lead to the inhibition of microbial growth or the modulation of biological pathways.

Comparison with Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2-chloroacetamide: A related compound with a similar benzothiazole core.

  • 5-nitro-1,2-benzothiazol-3-amine: Another benzothiazole derivative with different functional groups.

Uniqueness: N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide stands out due to its specific combination of functional groups, which provides unique chemical and biological properties

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-3-27(4-2)32(29,30)18-15-13-17(14-16-18)23(28)25-20-10-6-5-9-19(20)24-26-21-11-7-8-12-22(21)31-24/h5-16H,3-4H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBGZIVTKVJBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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